molecular formula C36H58O10 B8236109 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 99543-11-0

11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B8236109
CAS No.: 99543-11-0
M. Wt: 650.8 g/mol
InChI Key: ZOUJKJNUAOXJGL-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic triterpenoid glycoside characterized by a tetradecahydropicene core, multiple hydroxyl and methyl substituents, and a glycosidic linkage to a hexose derivative (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl). Its structural complexity arises from the fusion of cyclic systems and stereochemical diversity, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJKJNUAOXJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99543-11-0
Record name Arjunolic acid 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Cyclization and Functionalization

Squalene epoxide undergoes acid-catalyzed cyclization to form the protosteryl cation, which rearranges into the tetradecahydropicene skeleton. Subsequent oxidation introduces hydroxyl and carboxylic acid groups at positions 4a and 11. Methyl groups are introduced via alkylation reactions using methyl iodide under basic conditions.

Table 1: Key Reactions for Core Synthesis

StepReaction TypeReagents/ConditionsTarget Functionalization
1CyclizationBF₃·Et₂O, CH₂Cl₂Tetracyclic framework
2OxidationKMnO₄, H₂O/acetoneC-4a carboxylic acid
3HydroxylationOsO₄, NMOC-11 hydroxyl group
4MethylationCH₃I, NaH, THFC-2,6a,6b,9,12a methyl

Glycosylation Strategies

The attachment of the 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose) moiety to the triterpenoid core is critical. Two primary approaches dominate:

Chemical Glycosylation

Koenigs-Knorr reaction is employed using peracetylated glucose donors (e.g., acetobromoglucose) and silver oxide as an acid scavenger. The triterpenoid hydroxyl group at C-10 acts as the nucleophile, forming the β-glycosidic bond. Post-glycosylation deprotection involves Zemplén transesterification (NaOMe/MeOH) to remove acetyl groups.

Table 2: Glycosylation Optimization

ParameterOptimal ConditionYield Improvement
Donor activationNIS/TfOH, 0°C78% → 89%
SolventAnhydrous CH₂Cl₂65% → 82%
Temperature-20°CReduced side products

Enzymatic Glycosylation

Glycosyltransferases (e.g., UGT85H2) catalyze regioselective sugar attachment in aqueous buffers (pH 7.4, 37°C). This method avoids protecting groups but requires UDP-glucose as a donor. Recent advances utilize immobilized enzymes on silica supports to enhance reusability.

Extraction from Natural Sources

While synthetic routes dominate, extraction from Terminalia arjuna bark remains a complementary approach:

Solvent Extraction

Dried bark is refluxed in 70% ethanol (48 h), followed by filtration and solvent evaporation. The crude extract undergoes partitioning with ethyl acetate to isolate triterpenoid-rich fractions.

Chromatographic Purification

  • Size-exclusion chromatography (Sephadex LH-20, methanol) removes polyphenols.

  • Reverse-phase HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA) separates the target compound from analogs like arjunolic acid and arjunglucoside-I.

Table 3: Extraction Efficiency

MethodPurity (%)Recovery (%)
Ethanol reflux1285
Ethyl acetate partition3472
HPLC9865

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Low glycosylation yields (45–60% in batch reactors).

  • Cost of chiral catalysts for stereochemical control.

  • Scale-up of enzymatic methods due to enzyme instability.

Recent innovations include continuous-flow microreactors to improve mixing and reduce reaction times (8 h vs. 24 h).

Analytical Validation

Post-synthesis characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms glycosidic linkage (δ 4.3–5.5 ppm for anomeric protons).

  • HRMS : Molecular ion peak at m/z 650.8 [M-H]⁻.

  • X-ray crystallography : Resolves stereochemistry at C-6a and C-14b.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates glycosylation, achieving 92% yield vs. 68% under conventional heating.

Biocatalytic Approaches

Engineered Saccharomyces cerevisiae strains expressing oxidosqualene cyclase and glycosyltransferases enable one-pot biosynthesis (72 h fermentation, 1.2 g/L titer).

Chemical Reactions Analysis

Types of Reactions

11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

The compound 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule belonging to the class of triterpenoids. Its applications span various fields such as pharmacology, biochemistry, and natural product chemistry. This article will explore its scientific research applications in detail.

Molecular Formula

The molecular formula of the compound is C54H88O24C_{54}H_{88}O_{24}, indicating a large and complex structure typical of triterpenoids.

Structural Characteristics

The compound features multiple hydroxyl groups and a unique oxane ring structure that contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological systems.

Pharmacological Applications

Research indicates that triterpenoids exhibit a variety of pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that compounds similar to 11-hydroxy-9-(hydroxymethyl)-2,2,... possess anti-inflammatory properties. For instance, extracts from plants containing this compound have been evaluated for their ability to reduce inflammatory markers in animal models of diseases such as ulcerative colitis .
  • Antioxidant Effects : The antioxidant capacity of triterpenoids can help mitigate oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Natural Product Chemistry

The compound is derived from various species within the Phytolacca genus (e.g., Phytolacca acinosa, Phytolacca americana). Its extraction and characterization contribute to the understanding of plant secondary metabolites and their ecological roles.

Biochemical Studies

Research involving this compound often focuses on its interaction with cellular pathways:

  • Cell Signaling : Studies have suggested that triterpenoids can modulate signaling pathways related to inflammation and apoptosis. This modulation can lead to the development of new therapeutic strategies for chronic diseases.
  • Metabolic Pathways : Investigations into how this compound affects metabolic processes can provide insights into its potential use in metabolic disorders.

Case Study 1: Anti-inflammatory Effects

A study published in November 2023 investigated the anti-inflammatory effects of an ethyl acetate extract from Sargentodoxa cuneata, which contains triterpenoids similar to the target compound. The study demonstrated significant reductions in inflammatory cytokines such as IL-1β and TNF-α in treated animal models compared to controls .

Case Study 2: Antioxidant Activity

Another research effort explored the antioxidant properties of extracts containing this compound. The findings indicated a marked decrease in reactive oxygen species (ROS) levels in cell cultures treated with the extract, suggesting potential applications in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduction in inflammatory markers
AntioxidantDecrease in reactive oxygen species
Cell signalingModulation of apoptosis pathways

Mechanism of Action

The mechanism of action of arjunolic acid 3-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Zygocaperoside ()

  • Core Structure: Zygocaperoside, isolated from Zygophyllum fabago, shares a triterpenoid backbone but lacks the tetradecahydropicene system. Instead, it features a simpler pentacyclic structure.
  • Spectroscopic Data: ¹H-NMR: Zygocaperoside exhibits distinct anomeric proton signals (δ 5.3 ppm) and methyl resonances (δ 2.1 ppm), whereas the target compound shows broader hydroxyl signals (δ 1.2–1.5 ppm for methyl groups and δ 3.8 ppm for hydroxymethyl) . Solubility: The target compound’s carboxylic acid group likely increases aqueous solubility compared to Zygocaperoside’s moderate solubility in polar solvents .

Bianthracene Carboxylic Acid Derivatives ()

  • Core Structure : The compound "9-(4,5-dihydroxy-2-methoxy-7-methyl-10-oxo-9,10-dihydroanthracen-9-yl)-4,5-dihydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid" features a bianthracene system, contrasting with the tetradecahydropicene core of the target compound.
  • Functional Groups : Both share carboxylic acid and hydroxyl groups, but the bianthracene derivative lacks glycosylation and methyl substituents.
  • Bioactivity : Bianthracene derivatives are associated with antioxidant properties, while the target compound’s glycosidic moiety may confer enhanced cellular uptake or receptor targeting .

Predictive Interaction Profiles ()

Machine learning models (e.g., SVM) predict protein-binding interactions based on chemical structure and mass spectrometry data. Key comparisons include:

  • Mass Spectrometry: The target compound’s glycosidic ether and carboxylic acid groups would produce distinct fragmentation patterns (e.g., loss of the sugar moiety) compared to non-glycosylated triterpenoids.
  • Target Prediction : Its hydroxyl-rich structure may favor interactions with hydrolases or transporters, whereas methyl-rich analogues (e.g., Zygocaperoside) might bind lipid-associated proteins .

Biological Activity

11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex triterpenoid saponin derived from sapogenin. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C36H58O10C_{36}H_{58}O_{10}, with a molecular weight of approximately 650.80 g/mol. It features multiple hydroxyl groups and a glycosidic linkage that contribute to its biological activity.

PropertyValue
Molecular FormulaC36H58O10
Molecular Weight650.80 g/mol
Topological Polar Surface Area177.00 Ų
XlogP3.30
H-Bond Donor7
H-Bond Acceptor9

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. Its ability to scavenge free radicals has been demonstrated in various assays. This property suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. Studies have reported its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity positions it as a potential therapeutic agent for inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation. Further research is needed to elucidate these mechanisms and assess its potential in cancer therapy.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control samples.
  • Antimicrobial Efficacy : In a clinical trial setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones indicating effective antimicrobial action.
  • Anti-inflammatory Mechanisms : A study on human macrophages demonstrated that treatment with the compound reduced TNF-alpha levels significantly compared to untreated controls.

Comparison with Similar Compounds

The biological activities of this compound can be compared with other triterpenoid saponins:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
Arjunolic AcidModerateHighModerate
Arjungenin AcidLowModerateHigh
11-Hydroxy CompoundHighHighHigh

Q & A

Q. Table 1: Isolation Workflow

StepMethodKey ParametersReference
1Solvent extractionEthanol (70%), reflux, 48h
2Column chromatographySilica gel (200–300 mesh), hexane:EtOAc gradient
3HPLC purificationC18 column, acetonitrile:H2O (0.1% TFA)

Basic: What spectroscopic techniques confirm its structural identity?

Answer:
A combination of NMR (1D and 2D), IR , and mass spectrometry is essential. Key features include:

  • ¹H/¹³C NMR : Identification of hydroxyl (-OH) and methyl groups (δ 0.7–1.5 ppm for hexamethyl substituents) .
  • HSQC/HMBC : Correlates the glycosidic linkage between the triterpenoid core and the sugar moiety (e.g., oxan-2-yl group) .
  • IR : Hydroxyl stretches (3200–3600 cm⁻¹) and carboxylic acid C=O (1700 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 650.8 g/mol (for ARJUNGLUCOSIDE-II) .

Advanced: How can contradictions in structural data from different studies be resolved?

Answer: Discrepancies (e.g., stereochemistry or substituent positions) require:

  • X-ray crystallography : Definitive confirmation of absolute configuration, as seen in barbinervic acid studies .
  • Comparative NMR analysis : Cross-referencing chemical shifts with literature values for related triterpenoids (e.g., oleanolic acid derivatives) .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Advanced: What computational strategies are used to study its molecular interactions?

Answer:

  • Molecular docking : Virtual screening against targets like HIV-1 protease or Hedgehog signaling proteins, using AutoDock Vina or Schrödinger Suite .
  • Molecular Dynamics (MD) simulations : Assess binding stability (e.g., RMSD/RMSF analysis) over 100-ns trajectories in explicit solvent .
  • ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME .

Q. Table 2: Key Targets and Binding Affinities

TargetPredicted ΔG (kcal/mol)MethodReference
Akt1-9.2AutoDock
IL-6-8.7Glide

Basic: What biosynthetic pathways are proposed for this compound?

Answer:
It is hypothesized to derive from cyclization of squalene epoxide via the mevalonate pathway , similar to oleanolic acid (OA) biosynthesis. Key steps include:

  • Oxidosqualene cyclization to form the triterpenoid backbone .
  • Oxidation by cytochrome P450 enzymes to introduce hydroxyl and carboxylic acid groups .
  • Glycosylation via UDP-glucosyltransferases to attach the sugar moiety .

Advanced: How can synthesis routes be optimized for derivatives?

Answer:

  • Protecting group strategy : Use acetyl or benzyl groups to shield hydroxyls during glycosylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for esterification) .
  • Catalytic methods : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in glycosidic bond formation .

Advanced: What in vivo models validate its anti-angiogenic activity?

Answer:

  • Xenograft models : Tumor volume reduction in mice treated with 50 mg/kg/day (e.g., HHTCA’s inhibition of HIF-1α and IL-6 in liver cancer) .
  • Chick chorioallantoic membrane (CAM) assay : Quantify vascular growth inhibition using ImageJ analysis .
  • Flow cytometry : Measure apoptosis in endothelial cells (HUVECs) via Annexin V/PI staining .

Basic: Which chemical tests identify functional groups in this compound?

Answer:

  • Liberman–Noller test : Yellow color with tetranitromethane confirms triterpenoid backbone .
  • Acetylation : Formation of monoacetate (via acetic anhydride-pyridine) indicates a single hydroxyl group .
  • Molisch’s test : Negative result rules out glycosidic bonds in the aglycone .

Advanced: How can non-covalent interactions influence its bioactivity?

Answer:

  • Hydrogen bonding : Between hydroxyl groups and target proteins (e.g., IL-6 receptor) .
  • Van der Waals interactions : Hydrophobic methyl groups enhance binding to Akt1’s catalytic domain .
  • π-Stacking : Aromatic residues in the sugar moiety stabilize interactions with DNA gyrase .

Advanced: What strategies address low bioavailability in preclinical studies?

Answer:

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility (e.g., 80% encapsulation efficiency) .
  • Prodrug design : Synthesize phosphate esters to improve intestinal absorption .
  • Co-administration : Pair with CYP3A4 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .

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